2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
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Overview
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of a cyclobutanone derivative with a boronic ester. One common method is the borylation of the cyclobutanone using a palladium catalyst in the presence of a base. The reaction conditions often include:
Catalyst: Palladium-based catalysts such as palladium acetate.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically carried out at room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl halides in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Boronic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronate ester with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Used in the synthesis of biaryl compounds.
Uniqueness
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which provides additional reactivity and potential for forming complex structures. This makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C11H19BO3 |
---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C11H19BO3/c1-7-8(6-9(7)13)12-14-10(2,3)11(4,5)15-12/h7-8H,6H2,1-5H3 |
InChI Key |
LQNPQAFRRJIPLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2C |
Origin of Product |
United States |
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